molecular formula C16H24N2O4S B7721004 N-cyclohexyl-5-(N-(2-hydroxyethyl)sulfamoyl)-2-methylbenzamide

N-cyclohexyl-5-(N-(2-hydroxyethyl)sulfamoyl)-2-methylbenzamide

Numéro de catalogue B7721004
Poids moléculaire: 340.4 g/mol
Clé InChI: DEFJVGPADKWIIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CX5461 is a small molecule inhibitor that targets RNA polymerase I (Pol I), an enzyme responsible for the synthesis of ribosomal RNA (rRNA) in the nucleolus. Overexpression of Pol I has been observed in many types of cancer, making it an attractive target for anticancer therapy. CX5461 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mécanisme D'action

CX5461 binds to a specific pocket on the Pol I enzyme, inhibiting its activity and leading to decreased N-cyclohexyl-5-(N-(2-hydroxyethyl)sulfamoyl)-2-methylbenzamide synthesis. This ultimately leads to cell death, as cancer cells are highly dependent on this compound synthesis for their rapid proliferation.
Biochemical and Physiological Effects
In addition to its effects on this compound synthesis, CX5461 has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. CX5461 has also been shown to have antiangiogenic effects, inhibiting the growth of blood vessels that supply tumors with nutrients.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of CX5461 is its specificity for Pol I, which reduces the risk of off-target effects. However, CX5461 has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, CX5461 has been shown to have variable efficacy in different types of cancer, which may limit its potential as a broad-spectrum anticancer agent.

Orientations Futures

Several future directions for research on CX5461 include:
1. Combination therapy: CX5461 has shown synergistic effects with other anticancer agents, and further studies are needed to identify the optimal combination regimens.
2. Biomarker identification: CX5461 has been shown to be more effective in certain types of cancer, and identifying biomarkers that predict response to CX5461 could help guide treatment decisions.
3. Resistance mechanisms: Resistance to CX5461 has been observed in some preclinical models, and understanding the mechanisms of resistance could help identify strategies to overcome this limitation.
4. Clinical trials: CX5461 is currently being evaluated in clinical trials for the treatment of various types of cancer, and further studies are needed to determine its safety and efficacy in humans.
In conclusion, CX5461 is a promising anticancer agent that targets RNA polymerase I and has shown efficacy in preclinical models of cancer. Further research is needed to fully understand its mechanism of action, identify biomarkers of response, and determine its safety and efficacy in clinical trials.

Méthodes De Synthèse

The synthesis of CX5461 involves several steps, including the reaction of 2-methylbenzamide with cyclohexyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 2-chloroethanol to form the sulfamate ester, which is hydrolyzed to give CX5461.

Applications De Recherche Scientifique

CX5461 has been extensively studied in preclinical models of cancer, including breast, ovarian, and pancreatic cancer. In these models, CX5461 has been shown to inhibit Pol I activity, leading to decreased N-cyclohexyl-5-(N-(2-hydroxyethyl)sulfamoyl)-2-methylbenzamide synthesis and ultimately cell death. CX5461 has also been shown to have synergistic effects with other anticancer agents, such as cisplatin and gemcitabine.

Propriétés

IUPAC Name

N-cyclohexyl-5-(2-hydroxyethylsulfamoyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-12-7-8-14(23(21,22)17-9-10-19)11-15(12)16(20)18-13-5-3-2-4-6-13/h7-8,11,13,17,19H,2-6,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFJVGPADKWIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCO)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.